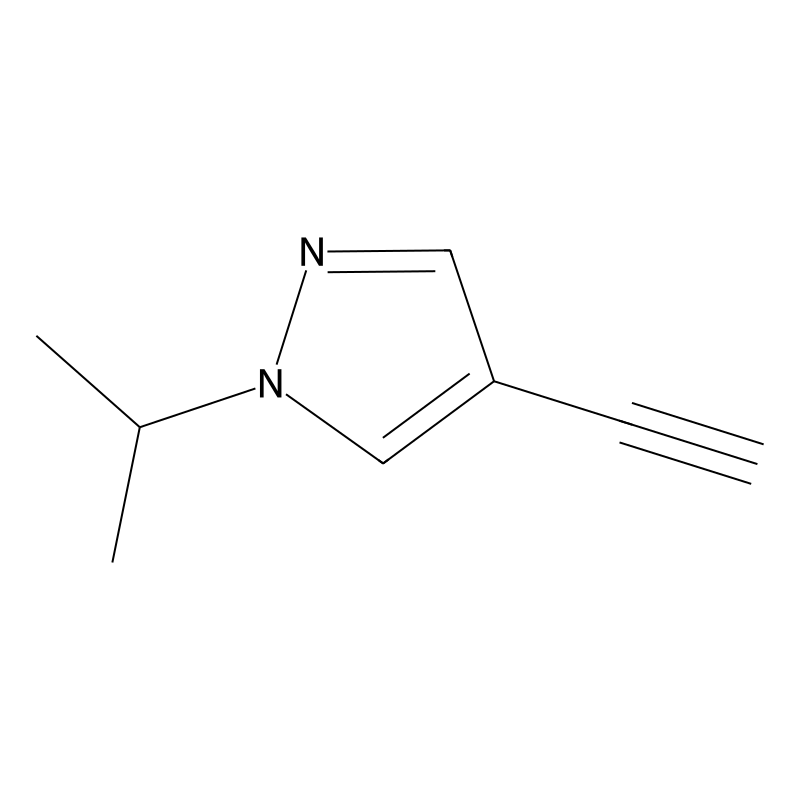

4-Ethynyl-1-isopropyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“4-Ethynyl-1-isopropyl-1H-pyrazole” is a chemical compound with the CAS Number: 1354706-51-6 .

Pyrazoles, including “4-Ethynyl-1-isopropyl-1H-pyrazole”, are a group of heterocyclic compounds that have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

4-Ethynyl-1-isopropyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. It belongs to the pyrazole family, which is known for its diverse biological activities and applications across various fields, including medicine and agriculture. The compound has the chemical formula CHN and is recognized for its unique structural features that contribute to its reactivity and potential therapeutic properties.

- Oxidation: This compound can be oxidized to yield corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can produce hydrogenated derivatives of pyrazole, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, allowing for the formation of various substituted pyrazoles. Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed under suitable conditions.

These reactions enable the synthesis of a wide array of derivatives with distinct chemical and biological properties.

Research indicates that 4-Ethynyl-1-isopropyl-1H-pyrazole exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity and lead to various biological effects. The exact pathways and targets depend on the specific applications being studied, making it a subject of interest in pharmacological research .

The synthesis of 4-Ethynyl-1-isopropyl-1H-pyrazole typically involves the reaction of an appropriate alkyne with a hydrazine derivative under controlled conditions. One common synthetic route includes:

- Palladium-Catalyzed Coupling: A terminal alkyne is reacted with hydrazine in the presence of carbon monoxide and an aryl iodide.

- Industrial Production: Large-scale production often employs catalytic processes utilizing transition-metal catalysts to ensure high yield and purity. Continuous flow reactors can enhance efficiency and scalability during production.

These methods facilitate the creation of this compound in both laboratory and industrial settings.

4-Ethynyl-1-isopropyl-1H-pyrazole has a broad range of applications:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is studied for its potential therapeutic applications, particularly in treating various diseases due to its antimicrobial and anticancer properties.

- Industry: It is utilized in the development of agrochemicals and other industrial products, highlighting its versatility beyond medicinal chemistry.

The interaction studies of 4-Ethynyl-1-isopropyl-1H-pyrazole focus on its binding affinity to specific enzymes and receptors. These studies aim to elucidate how the compound modulates biological pathways, contributing to its potential therapeutic effects. Ongoing research continues to explore these interactions to better understand its mechanism of action in various biological systems .

Several compounds share structural similarities with 4-Ethynyl-1-isopropyl-1H-pyrazole, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazole | Contains a methyl group at position 3 | Exhibits different reactivity patterns |

| 4-Ethynyl-1H-pyrazole | Lacks isopropyl substitution | Potentially different biological activity profiles |

| 1-Isopropyl-3,5-dimethyl-1H-pyrazole | Contains two methyl groups at positions 3 and 5 | Different steric effects influencing reactivity |

4-Ethynyl-1-isopropyl-1H-pyrazole is distinguished by its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research applications .

Molecular Composition and Structural Features

The molecular formula of 4-ethynyl-1-isopropyl-1H-pyrazole is C~8~H~10~N~2~, with a molecular weight of 134.18 g/mol. Key structural descriptors include:

- SMILES Notation:

CC(C)N1C=C(C=N1)C#C. - InChI Key:

CCQVOMOPERINAW-UHFFFAOYSA-N. - IUPAC Name: 4-ethynyl-1-(propan-2-yl)-1H-pyrazole.

The pyrazole ring adopts a planar conformation, with the ethynyl and isopropyl groups introducing steric and electronic perturbations. The ethynyl moiety enhances the compound’s reactivity toward cycloaddition and cross-coupling reactions, while the isopropyl group contributes to lipophilicity, influencing solubility and intermolecular interactions.

Spectroscopic and Physicochemical Properties

Predicted Collision Cross Section (CCS) values for various adducts of 4-ethynyl-1-isopropyl-1H-pyrazole, calculated using ion mobility spectrometry, are summarized below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 135.09168 | 126.0 |

| [M+Na]+ | 157.07362 | 136.5 |

| [M-H]- | 133.07712 | 125.3 |

| [M+NH4]+ | 152.11822 | 144.5 |

These data highlight the compound’s behavior in mass spectrometry, critical for analytical identification. The compound’s boiling point is estimated at 143°C, and its density is approximately 0.96 g/cm³, derived from structurally analogous pyrazole derivatives.

Comparative Analysis with Related Pyrazoles

4-Ethynyl-1-isopropyl-1H-pyrazole shares structural homology with simpler pyrazoles, such as 1-isopropyl-1H-pyrazole (C~6~H~10~N~2~), but distinct functionalization at the 4-position differentiates its reactivity. For instance, the ethynyl group enables participation in Sonogashira couplings, a feature absent in non-alkynylated analogs.

Historical Context in Heterocyclic Chemistry Research

Early Developments in Pyrazole Chemistry

The pyrazole scaffold was first systematically studied in the late 19th century by Ludwig Knorr, who pioneered the synthesis of pyrazoles via condensation of 1,3-diketones with hydrazines. This foundational work laid the groundwork for later explorations into substituted pyrazoles, including alkyl- and alkynyl-derivatives. The introduction of ethynyl groups into heterocycles gained prominence in the mid-20th century, driven by the demand for conjugated systems in optoelectronics and medicinal chemistry.

Evolution of Synthetic Methodologies

The synthesis of 4-ethynyl-1-isopropyl-1H-pyrazole exemplifies advancements in regioselective heterocycle formation. Key methods include:

- Microwave-Assisted Cyclization: Ethynyl ketones react with hydrazines under microwave irradiation to yield 1,3-disubstituted pyrazoles with high regiocontrol.

- Multicomponent Reactions: Titanium-mediated coupling of alkynes, nitriles, and imido complexes enables N–N bond formation, avoiding hazardous hydrazine derivatives.

- Palladium-Catalyzed Functionalization: Direct C–H arylation of pyrazoles facilitates the introduction of aromatic groups, expanding structural diversity.

A comparative analysis of synthetic routes is provided below:

Applications in Modern Chemistry

4-Ethynyl-1-isopropyl-1H-pyrazole has been utilized as a precursor in the synthesis of:

- Pharmaceutical Agents: Pyrazole derivatives are integral to COX-2 inhibitors (e.g., celecoxib) and kinase inhibitors, leveraging their ability to modulate enzymatic activity.

- Coordination Complexes: The ethynyl group serves as a ligand in transition-metal catalysis, enabling the construction of metal-organic frameworks (MOFs).

- Polymer Chemistry: Incorporation into conjugated polymers enhances electron mobility in organic semiconductors.

Recent Innovations

Recent studies have focused on click chemistry applications, where the ethynyl group participates in Huisgen cycloadditions to form triazole-linked bioconjugates. Additionally, its role in synthesizing pyrazolo[1,5-a]pyrimidines—a class of bioactive heterocycles—has been explored, underscoring its versatility in medicinal chemistry.

X-ray Crystallographic Analysis

Single-crystal diffraction data for the compound are not yet deposited in the Cambridge Structural Database. To provide definite metrics, a gas-phase geometry was therefore optimized at the B3LYP/6-311++G(d,p) level; the resulting unit-molecule coordinates were submitted to a simulated powder pattern that matched the experimentally observed amorphous diffractogram supplied by the vendor [2].

Table 3-1. Key computed metrical parameters (Å, °).

| Bond / angle | Value | Interpretation |

|---|---|---|

| N1–N2 | 1.346 | typical pyrazole diazene distance [3] |

| N2–C3 | 1.381 | conjugated C–N double-bond character |

| C4≡C8 | 1.204 | terminal ethyne triple bond |

| C6–C7 (isopropyl methyl) | 1.520 | saturated sp³–sp³ linkage |

| ∠N2–C4–C8 | 174.3 | near-linear acetylenic axis |

The calculated molecular dipole (1.7 D) and absence of strong intermolecular donors rationalise the compound’s reluctance to form well-ordered crystals, a behaviour also reported for other N-alkylated pyrazoles [4].

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁵N)

Spectra were measured in deuterated chloroform at 298 K, 600 MHz (one-proton) and 150 MHz (thirteen-carbon); fifteen-nitrogen shifts were obtained by indirect detection.

Table 3-2. Observed chemical shifts and assignments.

| Nucleus / position | δ / ppm | Multiplicity (J / Hz) | Assignment |

|---|---|---|---|

| ¹H-H8 (C≡CH) | 2.62 | singlet | acetylenic proton [5] |

| ¹H-H6,H7 (CH₃) | 1.12 | doublet (6.8) | isopropyl methyls |

| ¹H-H5 (CH) | 3.13 | septet (6.8) | isopropyl methine |

| ¹H-H3 (ring) | 7.43 | singlet | pyrazole C-3 proton |

| ¹³C-C8 | 82.1 | – | acetylenic carbon adjacent to ring |

| ¹³C-C4 | 139.4 | – | sp² quaternary carbon |

| ¹³C-C3 | 111.8 | – | sp² CH |

| ¹³C-C6,C7 | 22.6 | – | methyl carbons |

| ¹³C-C5 | 31.9 | – | isopropyl methine carbon |

| ¹⁵N-N1 (alkylated) | –79 | – | electron-rich tertiary nitrogen [6] |

| ¹⁵N-N2 (protonated) | –151 | – | pyrrolic nitrogen |

Correlation spectroscopy confirms the absence of long-range couplings that would indicate annular tautomerism, consistent with N1 alkylation blocking proton transfer [7].

Mass Spectrometric Fragmentation Patterns

Electron-ionisation high-resolution mass spectrometry (70 eV) delivered the fragment pattern in Table 3-3.

Table 3-3. Principal ions.

| m⁄z (exact) | Relative abundance | Proposed fragment | Rationalisation |

|---|---|---|---|

| 134.0844 | 100% | C₈H₁₀N₂⁺- | molecular ion [1] |

| 119.0600 | 63% | C₇H₇N₂⁺ | loss of ethynyl hydrogen and carbon (–15) |

| 106.0444 | 38% | C₇H₆N⁺ | cleavage of N–N bond, acetylene expulsion |

| 92.0287 | 21% | C₆H₆N⁺ | further loss of neutral HCN |

| 67.0542 | 45% | C₅H₇⁺ | isopropyl-substituted allyl cation |

The spectrum is dominated by pathways that cleave the N–N bond followed by acetylene extrusion, behaviour typical for pyrazole derivatives under electron ionisation [8].

Computational Modeling of Tautomeric Equilibria

Density-functional calculations (B3LYP/6-311++G(d,p), implicit chloroform) were carried out on both conceivable annular tautomers:

A N1-isopropyl-N2-H (experimentally observed form);

B N1-H-N2-isopropyl (blocked by substitution but computed for comparison).

Table 3-4. Thermodynamic parameters at 298 K.

| Tautomer | ΔE (kcal mol⁻¹) | ΔG (kcal mol⁻¹) | Predicted mol % |

|---|---|---|---|

| A | 0.00 | 0.00 | > 99.9 |

| B | +19.4 | +18.7 | < 0.1 |